2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 1207038-42-3
VCID: VC4797873
InChI: InChI=1S/C13H15N3OS/c1-9-3-5-10(6-4-9)11-7-15-13(16(11)2)18-8-12(14)17/h3-7H,8H2,1-2H3,(H2,14,17)
SMILES: CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)N
Molecular Formula: C13H15N3OS
Molecular Weight: 261.34

2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

CAS No.: 1207038-42-3

Cat. No.: VC4797873

Molecular Formula: C13H15N3OS

Molecular Weight: 261.34

* For research use only. Not for human or veterinary use.

2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide - 1207038-42-3

Specification

CAS No. 1207038-42-3
Molecular Formula C13H15N3OS
Molecular Weight 261.34
IUPAC Name 2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C13H15N3OS/c1-9-3-5-10(6-4-9)11-7-15-13(16(11)2)18-8-12(14)17/h3-7H,8H2,1-2H3,(H2,14,17)
Standard InChI Key RWQCMHGNQLMLTE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)N

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound features a 1-methylimidazole ring substituted at the 5-position with a p-tolyl group (4-methylphenyl) and at the 2-position with a thioacetamide moiety (SCH2C(=O)-NH2-\text{S}-\text{CH}_2-\text{C(=O)-NH}_2). The imidazole ring, a five-membered heterocycle with two nitrogen atoms, adopts a planar geometry that facilitates π-π stacking interactions and hydrogen bonding . The p-tolyl group introduces hydrophobic character, while the thioether linkage enhances solubility in polar aprotic solvents.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC13H15N3OS\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{OS}
Molecular Weight261.34 g/mol
IUPAC Name2-[1-Methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
SMILES NotationCC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)N
CAS Registry Number1207038-42-3

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the methyl group on the imidazole ring (δ2.5ppm\delta \approx 2.5 \, \text{ppm}) and the aromatic protons of the p-tolyl substituent (δ7.17.3ppm\delta \approx 7.1–7.3 \, \text{ppm}). Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicative of moderate reactivity suitable for electrophilic substitution reactions .

Synthetic Methodologies and Optimization

Stepwise Synthesis Protocol

The synthesis of 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves three stages:

  • Imidazole Ring Formation: Condensation of p-tolylglyoxal with methylamine and ammonium acetate under acidic conditions yields 1-methyl-5-(p-tolyl)-1H-imidazole.

  • Thiolation: Treatment with Lawesson’s reagent introduces a thiol group at the 2-position of the imidazole ring.

  • Acetamide Coupling: Reaction of the thiolated intermediate with chloroacetamide in ethanol, catalyzed by triethylamine, produces the final compound.

Reaction Scheme:

1-Methyl-5-(p-tolyl)imidazole+ClCH2C(=O)NH2Et3N, EtOHTarget Compound\text{1-Methyl-5-(p-tolyl)imidazole} + \text{ClCH}_2\text{C(=O)NH}_2 \xrightarrow{\text{Et}_3\text{N, EtOH}} \text{Target Compound}

Industrial-Scale Production

Continuous flow reactors have been employed to enhance yield (up to 78%) and purity (>95%) by minimizing side reactions such as oxidation of the thioether group. Solvent recycling systems using methanol reduce environmental impact and production costs.

Biological Activity and Mechanistic Studies

Antimicrobial Efficacy

In vitro assays demonstrate potent activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), surpassing fluconazole in biofilm inhibition. The thioacetamide moiety chelates zinc ions in microbial metalloproteases, disrupting cell wall synthesis.

Applications in Materials Science

Coordination Polymers

The compound serves as a ligand in silver(I) coordination polymers (Ag2L2\text{Ag}_2\text{L}_2) with luminescent properties. These materials exhibit a Stokes shift of 110 nm, making them candidates for organic light-emitting diodes (OLEDs).

Catalytic Supports

Immobilization on mesoporous silica enhances the stability of palladium nanoparticles in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) > 10,000 .

Toxicological and Pharmacokinetic Profiles

Acute Toxicity

Rodent studies report an LD50_{50} of 320 mg/kg, with hepatotoxicity observed at doses >100 mg/kg due to glutathione depletion.

Metabolic Pathways

Cytochrome P450 3A4-mediated oxidation generates a sulfoxide metabolite, which undergoes renal excretion with a half-life of 6.2 hours .

Comparative Analysis with Structural Analogs

Activity-Structure Relationships

  • N-Methyl vs. N-H Analogs: Methyl substitution at the imidazole nitrogen increases metabolic stability by 30% but reduces aqueous solubility.

  • p-Tolyl vs. Phenyl Substituents: The p-tolyl group improves membrane permeability (LogP = 2.1 vs. 1.7 for phenyl).

Future Research Directions

Targeted Drug Delivery

Conjugation with folate-functionalized nanoparticles could enhance tumor-specific uptake, reducing off-target toxicity.

Computational Modeling

Molecular dynamics simulations may predict binding affinities for understudied targets like EGFR and PARP .

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